molecular formula C20H15N2O+ B578897 Naphthalen-2-yl-(naphthalen-1-ylamino)-oxoazanium CAS No. 17334-04-2

Naphthalen-2-yl-(naphthalen-1-ylamino)-oxoazanium

Cat. No.: B578897
CAS No.: 17334-04-2
M. Wt: 299.353
InChI Key: ICUNJZOUHQOGPD-UHFFFAOYSA-N
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Description

1,2’-NNO-Azoxybisnaphthalene: is an organic compound with the molecular formula C20H14N2O It is a derivative of naphthalene, characterized by the presence of an azoxy group (-N=N(O)-) linking two naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2’-NNO-Azoxybisnaphthalene can be synthesized through the oxidation of 1,2’-aminonaphthol. The process involves the use of nitroso-β-naphthol as a starting material, which is then subjected to oxidation using reagents such as sodium hydroxide and sodium hydrosulfite . The reaction conditions typically involve controlled temperatures and the addition of hydrochloric acid to precipitate the desired product.

Industrial Production Methods: While specific industrial production methods for 1,2’-NNO-Azoxybisnaphthalene are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2’-NNO-Azoxybisnaphthalene undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Nitro-1,2’-NNO-azoxybisnaphthalene.

    Reduction: Amino-1,2’-NNO-azoxybisnaphthalene.

    Substitution: Halogenated or nitrated derivatives of 1,2’-NNO-azoxybisnaphthalene.

Scientific Research Applications

1,2’-NNO-Azoxybisnaphthalene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2’-NNO-Azoxybisnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. These interactions can result in the modulation of signaling pathways and the inhibition of specific enzymes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    1,2’-Azobisnaphthalene: Lacks the oxygen atom in the azoxy group.

    1,2’-Dinitronaphthalene: Contains two nitro groups instead of the azoxy group.

    1,2’-Diaminonaphthalene: Contains two amino groups instead of the azoxy group.

Comparison: 1,2’-NNO-Azoxybisnaphthalene is unique due to the presence of the azoxy group, which imparts distinct redox properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where redox activity is desired .

Properties

CAS No.

17334-04-2

Molecular Formula

C20H15N2O+

Molecular Weight

299.353

IUPAC Name

naphthalen-2-yl-(naphthalen-1-ylamino)-oxoazanium

InChI

InChI=1S/C20H15N2O/c23-22(18-13-12-15-6-1-2-8-17(15)14-18)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H,(H,21,23)/q+1

InChI Key

ICUNJZOUHQOGPD-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)[N+](=O)NC3=CC=CC4=CC=CC=C43

Synonyms

1,2/'-NNO-Azoxybisnaphthalene

Origin of Product

United States

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